L-Phenylalanine, beta-phenyl-, methyl ester

Description

Properties

IUPAC Name |

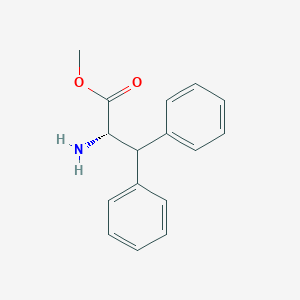

methyl (2S)-2-amino-3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQQSXXWLDXNO-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717991 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196395-12-7 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification Using Thionyl Chloride

The most widely documented method involves direct esterification of L-phenylalanine with methanol using thionyl chloride (SOCl₂) as an acid catalyst. In this approach, SOCl₂ generates HCl in situ, protonating the carboxylic acid group of L-phenylalanine to facilitate nucleophilic attack by methanol.

Reaction Protocol

A suspension of L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 mL) is cooled to 0°C, followed by dropwise addition of SOCl₂ (6.0 mL, 82.1 mmol). The mixture is stirred at room temperature for 24 hours, after which solvents are removed under reduced pressure. Recrystallization from ethyl acetate/ethanol (95:5) yields L-phenylalanine methyl ester hydrochloride as a white solid (9.45 g, 97%).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 97% |

| Melting Point | 150–154°C |

| Optical Rotation ([α]D) | –3.0 (c 1, H₂O) |

| ¹H NMR (D₂O) | δ 7.45–7.28 (Ar-CH), 4.42 (dd), 3.82 (s, CH₃) |

This method’s efficiency stems from SOCl₂’s dual role as a dehydrating agent and HCl source, though handling corrosive gases necessitates stringent safety measures.

Silane-Mediated Esterification with Chlorotrimethylsilane

An alternative approach employs chlorotrimethylsilane (TMSCl) to activate methanol, enabling esterification under mild conditions. This method avoids gaseous HCl generation, enhancing laboratory safety.

Procedure

L-Phenylalanine (0.1 mol) is combined with TMSCl (0.2 mol) and methanol (100 mL) at room temperature. After 24 hours, the mixture is concentrated to yield the ester hydrochloride.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Reaction Time | 24 hours |

| Advantages | Room-temperature conditions, no gas evolution |

This method is particularly advantageous for acid-sensitive substrates but requires stoichiometric TMSCl, increasing material costs.

Fermentation-Derived L-Phenylalanine Followed by Esterification

Industrial-scale production often integrates microbial fermentation to obtain L-phenylalanine, followed by esterification. Brevibacterium lactofermentum converts glucose into L-phenylalanine at 30°C and pH 7.0. The amino acid is isolated via cation-exchange resins and esterified using methanol/H₂SO₄.

Synthesis via N-Methylformyl Intermediate

A less conventional route involves reductive cleavage of N-methylformyl-L-phenylalanine methyl ester using lithium aluminum hydride (LiAlH₄).

Reaction Steps

- Formylation : L-Phe-OMe reacts with methyl chloroformate to form N-methylformyl-L-phenylalanine methyl ester.

- Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the formyl group, yielding N-methylphenylalaninol.

Key Data:

| Parameter | Value |

|---|---|

| Reduction Yield | 84% |

| Solvent | Dry THF |

| Limitations | Requires anhydrous conditions and hazardous reductants |

Comparative Analysis of Methods

| Method | Yield | Conditions | Cost | Safety |

|---|---|---|---|---|

| SOCl₂ Catalysis | 97% | Room temperature | Low | Corrosive HCl gas |

| TMSCl Activation | 90–95% | Room temperature | Moderate | Minimal gas emission |

| Fermentation + Esterif. | 80–85% | Industrial | High | Scalable but complex |

| Reductive Cleavage | 84% | Reflux | High | Hazardous reagents |

The SOCl₂ method remains optimal for academic labs due to high yields and simplicity, while industrial settings favor fermentation-derived routes despite lower yields.

Chemical Reactions Analysis

Catalytic Hydrogenation to Chiral Amino Alcohols

L-Phe-OMe undergoes hydrogenation over Mg²⁺-doped Cu/ZnO/Al₂O₃ catalysts to produce chiral L-phenylalaninol with high enantiomeric purity.

Key Data:

| Substrate | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| L-Phe-OMe | 90.1 | 95.1 | 120°C, 3 MPa H₂, 12 h |

| N-Boc-L-Phe-OMe | 26.3 | 9.5 | Same as above |

| L-Phe (free acid) | <1 | – | Same as above |

-

Mechanism : Adsorption of the amino group (-NH₂) on Al₂O₃ and carbonyl (C=O) on Cu facilitates hemiacetal intermediate formation, followed by C–O bond cleavage .

-

Steric Effects : Bulky ester groups (e.g., benzyl, t-Bu) reduce reactivity due to hindered adsorption .

Enzymatic Oligomerization

Proteinase K catalyzes the polymerization of L-Phe-OMe into oligo(L-phenylalanine) via kinetic-controlled synthesis.

Optimization Data:

| Parameter | Optimal Value | Yield (%) | Degree of Polymerization (DPₐᵥ₉) |

|---|---|---|---|

| pH | 8.0 | 65 | 8.2 |

| Temperature | 40°C | 65 | 8.2 |

| Substrate Concentration | 0.6 M | 65 | 8.2 |

-

Side Reactions : Prolonged incubation (>3 h) leads to hydrolysis of oligomers .

-

Advantage : No organic solvents required, aligning with green chemistry principles .

Stability in Aqueous Media:

-

L-Phe-OMe undergoes spontaneous aggregation into amyloid-like fibrils at concentrations ≥300 mM, transitioning to a gel state .

-

Inhibition : D-phenylalanine prevents fibril formation by L-Phe-OMe, producing non-propagating flakes .

Reduction to Amino Alcohols

L-Phe-OMe is reduced to N-methylphenylalaninol using LiAlH₄:

-

Conditions : LiAlH₄ (4 eq.) in THF, reflux (5 h) → 84.8% yield .

-

Mechanism : Sequential reduction of the ester group to alcohol, retaining chirality .

Racemization Studies

Microbial isomerization (e.g., Pseudomonas fluorescens) converts D-Phe-OMe to L-Phe-OMe via a two-step pathway:

Comparative Reaction Pathways

Scientific Research Applications

L-Phenylalanine, beta-phenyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine, beta-phenyl-, methyl ester involves its interaction with various molecular targets. For instance, it can act as a prothrombin inhibitor in humans and interact with fimbrial proteins in bacteria . These interactions are crucial for its biological effects and therapeutic potential.

Comparison with Similar Compounds

Table 1: Antitumor Activity of Baicalin-Phe-OMe Derivatives

| Compound | Inhibition Rate (48 h) | Angiogenesis Suppression |

|---|---|---|

| BAD | 88.95% | Moderate |

| BAL | 94.13% | High |

Alkyl Chain Variants: Ethyl vs. Methyl Esters

The alkyl group in amino acid esters influences reactivity and physicochemical properties:

- Hydrogenation efficiency: L-Phe methyl ester achieves higher yields of L-phenylalaninol (98%) compared to the ethyl ester (92%), likely due to steric effects in catalyst adsorption .

- Lipophilicity : Methyl esters generally have higher lipophilicity than ethyl esters, enhancing membrane permeability. For example, L-Phe-OMe derivatives (HF, PF) show elevated chromatographic retention factors (Rf) compared to ethyl glycine esters .

Table 2: Hydrogenation Yields of Phe Esters

| Substrate | Product Yield |

|---|---|

| L-Phe methyl ester | 98% |

| L-Phe ethyl ester | 92% |

| L-Phe (unmodified) | <5% |

Methyl Esters of Other Amino Acids

Enzymatic and pharmacological profiles vary across amino acid methyl esters:

- Enzyme substrate specificity : L-Phe-OMe, L-tryptophan methyl ester, and L-tyrosine methyl ester are rapidly cleaved by proteases, whereas L-valine and L-isoleucine methyl esters resist hydrolysis .

- Anti-inflammatory activity : Conjugates of L-Phe-OMe with glycyrrhizic acid exhibit superior anti-inflammatory effects (e.g., 70% reduction in carrageenan-induced edema) compared to L-leucine or L-methionine ester derivatives .

Table 3: Enzymatic Cleavage Rates of Amino Acid Esters

| Substrate | Relative Cleavage Rate |

|---|---|

| L-Phe-OMe | 100% (reference) |

| L-Tryptophan-OMe | 95% |

| L-Leucine-OMe | 85% |

| L-Valine-OMe | 5% |

Parent Amino Acid: L-Phenylalanine

Esterification enhances bioavailability and activity compared to L-phenylalanine (L-Phe):

- Metabolism : In porcine gut models, L-Phe-OMe and L-Phe produce similar portal blood phenylalanine levels, but esterification accelerates absorption kinetics .

Dipeptide Derivatives: Aspartame

Aspartame (L-aspartyl-L-Phe-OMe) shares structural motifs with L-Phe-OMe but differs in application:

- Sweetening potency : Aspartame is 200× sweeter than sucrose, leveraging the methyl ester group for taste receptor interaction .

- Stability : Unlike L-Phe-OMe, aspartame hydrolyzes slowly in acidic conditions, making it suitable for food products .

Physicochemical Properties and Reactivity

- Lipophilicity : L-Phe-OMe derivatives rank highest in chromatographic lipophilicity (Rf = 0.82) among methyl esters, surpassing glycine (Rf = 0.35) and alanine derivatives .

- Catalytic hydrogenation: The methyl ester group facilitates adsorption onto Cu/ZnO/Al₂O₃ catalysts, enabling efficient reduction to amino alcohols .

Biological Activity

L-Phenylalanine, beta-phenyl-, methyl ester (commonly referred to as L-phenylalanine methyl ester or L-Phe-OMe) is an amino acid derivative that exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

L-Phenylalanine methyl ester is the methyl ester of L-phenylalanine, an essential amino acid involved in protein synthesis. The compound can be synthesized through various methods, including enzymatic processes that utilize proteolytic enzymes to yield high-purity products . Its structure allows for significant interactions with biological systems, particularly in the context of neurochemistry and peptide synthesis.

2.1 Neurochemical Implications

Research indicates that L-phenylalanine methyl ester can influence neurochemical pathways. It is known to participate in the synthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. A study demonstrated that L-Phe-OMe could promote the aggregation of amyloid fibrils, a process linked to neurodegenerative diseases like Alzheimer's .

Key Findings:

- Amyloid Fibril Formation : L-Phe-OMe self-assembles into fibrils under specific conditions, which may contribute to toxicity associated with phenylketonuria (PKU) due to elevated phenylalanine levels in the brain .

- Hydrophobic Interactions : The self-assembly mechanism is predominantly governed by hydrophobic interactions among phenylalanine residues .

2.2 Antimicrobial Properties

L-Phe-OMe has shown potential antimicrobial activity. Studies have evaluated its effects against various bacterial strains, suggesting that modifications in its structure can enhance its bioactivity. For instance, derivatives of β-phenylethylamine have been reported to exhibit antibacterial and antifungal properties .

Antimicrobial Activity Summary:

| Compound | Activity Against | MIC (mg/mL) |

|---|---|---|

| 2,6-Dipyrrolidino | E. coli | 0.0195 |

| 3-(4-Methoxyphenyl) | C. albicans | 0.0048 |

| 3-(3-Hydroxyphenyl) | B. subtilis | 4.69 |

3.1 Therapeutic Applications in PKU

In patients with PKU, elevated levels of phenylalanine can lead to severe neurological impairments. Research has explored using D-phenylalanine as a therapeutic agent to inhibit the aggregation of L-Phe-OMe into harmful fibrils. This approach has shown promise in reducing amyloid formation and mitigating toxicity associated with high phenylalanine levels .

3.2 Peptide Synthesis

L-Phe-OMe is utilized in synthesizing novel peptides that incorporate biologically active compounds such as gabapentin and baclofen. These peptides exhibit enhanced properties due to the unique interactions provided by the phenylalanine residue . The incorporation of such amino acids into peptide sequences can significantly affect their biological activity and pharmacokinetics.

4. Conclusion

This compound demonstrates significant biological activity through its roles in neurotransmitter synthesis, potential antimicrobial effects, and therapeutic applications in conditions like phenylketonuria. Ongoing research continues to uncover its mechanisms of action and explore its utility in developing new therapeutic agents.

Q & A

Q. What are the common synthetic pathways for producing L-phenylalanine methyl ester, and how do enzymatic methods improve enantiomeric selectivity?

L-Phenylalanine methyl ester is synthesized via enzymatic catalysis using proteolytic enzymes like thermolysin, which selectively couples L-phenylalanine methyl ester to N-protected aspartic acid derivatives while avoiding D-enantiomer incorporation. This method leverages the enzyme’s stereospecificity to minimize side products and simplify downstream purification . For non-enzymatic routes, esterification of L-phenylalanine with methanol under acidic conditions is common, though racemization risks require careful pH control .

Q. How does L-phenylalanine methyl ester influence key enzymatic activities in fermentation processes?

In apple vinegar fermentation, L-phenylalanine enhances alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) activities, promoting the synthesis of aromatic esters like acetic acid-2-phenylethyl ester. However, it inhibits esterase activity, which reduces ester hydrolysis. Optimal concentrations (e.g., 8 g/L) balance these effects to maximize flavor compound production . Methodologically, HS-SPME-GC-MS and ELISA are used to quantify substrate changes and enzyme kinetics .

Q. What analytical techniques are recommended for characterizing L-phenylalanine methyl ester and its derivatives?

High-performance liquid chromatography (HPLC) resolves enantiomeric purity, while mass spectrometry (e.g., NIST’s electron ionization spectra) confirms molecular structure and fragmentation patterns . For in-process monitoring, GC-MS tracks volatile intermediates in enzymatic reactions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in large-scale L-phenylalanine methyl ester production?

Advanced strategies include:

- Enzyme engineering : Modifying thermolysin’s active site to enhance D/L selectivity .

- Racemization recycling : Converting residual D-enantiomers back to L-form via base-catalyzed racemization, coupled with iterative enzymatic resolution .

- Process integration : Combining continuous fermentation with in-situ product removal to minimize inhibitory byproducts .

Q. What mechanisms explain contradictory data on L-phenylalanine methyl ester’s dual role in enzyme activation and inhibition?

In alkaline phosphatase studies, L-phenylalanine acts as an uncompetitive inhibitor by binding to the phosphorylated enzyme intermediate, preventing dephosphorylation . Conversely, in ester synthesis, it enhances ADH/AAT by modulating cofactor availability (e.g., NAD+ regeneration) while inhibiting esterase via allosteric competition. Contradictions arise from context-dependent enzyme conformations and substrate-specific binding affinities .

Q. How can L-phenylalanine methyl ester be leveraged in drug delivery systems?

Electrospun scaffolds incorporating L-phenylalanine-based poly(ester amide)s enable controlled drug release. Key parameters include:

- Polymer molecular weight : Low-MW polymers (e.g., 5–10 kDa) enhance degradation rates for sustained release .

- Enzyme loading : Co-encapsulating proteases accelerates scaffold degradation, enabling tunable release kinetics .

- Conjugation chemistry : Glycyrrhizic acid conjugates improve anti-inflammatory efficacy by targeting specific receptors .

Q. What experimental designs address batch-to-batch variability in peptide synthesis involving L-phenylalanine methyl ester?

To ensure reproducibility:

- Quality control : Request peptide content analysis (HPLC) and TFA removal verification (<1%) for cell-based assays .

- Stabilization : Use lyophilization with cryoprotectants (e.g., trehalose) to maintain ester integrity during storage .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal concentrations of L-phenylalanine methyl ester in flavor synthesis?

Discrepancies arise from differences in microbial strains, substrate availability, and fermentation conditions (e.g., pH, temperature). For instance, Saccharomyces cerevisiae tolerates higher L-phenylalanine concentrations (10–12 g/L) than Acetobacter spp., which show inhibition above 8 g/L . Experimental replication under standardized conditions (e.g., controlled bioreactors) is critical.

Methodological Best Practices

- Enzymatic synthesis : Pre-incubate thermolysin with zinc ions to stabilize its tertiary structure .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) to predict scaffold biodegradation profiles .

- Toxicology screening : Combine in vitro (e.g., MTT assay) and in vivo (e.g., carrageenan-induced inflammation models) approaches for conjugate safety evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.